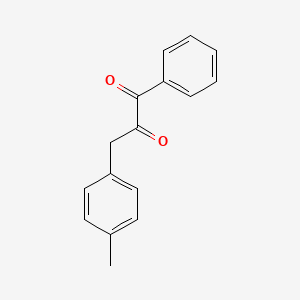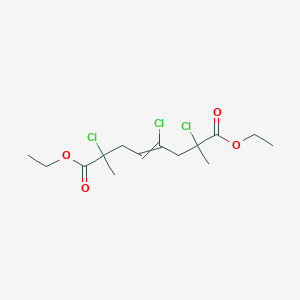![molecular formula C24H16O3 B14526504 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one CAS No. 62512-08-7](/img/structure/B14526504.png)
3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core with hydroxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a naphthaldehyde derivative, followed by cyclization with a phenyl-substituted compound under acidic or basic conditions to form the naphthofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as gold, silver, rhodium, or palladium salts can be employed to facilitate the cyclization process . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones or quinones, while substitution reactions can introduce various functional groups to the aromatic rings .
Scientific Research Applications
3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism by which 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(2-hydroxyphenyl)-: Shares the hydroxyphenyl group but differs in the core structure.
Naphtho[1,2-c]furan: Similar naphthofuran core but different substituents.
Uniqueness
3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific combination of hydroxyphenyl and phenyl substituents on the naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
62512-08-7 |
|---|---|
Molecular Formula |
C24H16O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenylbenzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C24H16O3/c25-22-13-7-6-12-20(22)24(18-10-2-1-3-11-18)21-15-17-9-5-4-8-16(17)14-19(21)23(26)27-24/h1-15,25H |
InChI Key |
UQSJOWIKWPOVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC4=CC=CC=C4C=C3C(=O)O2)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl-](/img/structure/B14526480.png)


